5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole CAS number
5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole CAS number
An In-Depth Technical Guide to 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole
Introduction: A Versatile Heterocyclic Building Block
5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole is a substituted pyrazole derivative that has garnered significant interest in synthetic and medicinal chemistry. Its unique arrangement of functional groups—a chloro substituent on the pyrazole ring, a reactive chloromethyl group, a methyl group, and a phenyl ring—makes it a highly versatile intermediate for the synthesis of a wide array of more complex molecular architectures.[1] Pyrazoles, as a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms, are known as "biologically privileged" structures due to their frequent appearance in molecules with diverse and potent biological activities.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and handling of this important chemical intermediate for professionals in research and drug development.
The primary identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.
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CAS Number : 77509-88-7[][4]
This compound serves as a crucial starting material, particularly for creating derivatives with potential therapeutic applications, including anticonvulsant, antibacterial, and anticancer agents.[5][6] Its utility stems from the differential reactivity of its two chlorine atoms, allowing for selective chemical modifications.
Physicochemical and Structural Properties
The structural features of 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole dictate its chemical behavior and potential applications. Below is a summary of its key properties.
| Property | Value | Source(s) |
| CAS Registry Number | 77509-88-7 | [][4] |
| Molecular Formula | C₁₁H₁₀Cl₂N₂ | [] |
| Molecular Weight | 241.11 g/mol | [] |
| Canonical SMILES | CC1=NN(C(=C1CCl)Cl)C2=CC=CC=C2 | [] |
| InChI Key | LJRKBPGJMPHUPW-UHFFFAOYSA-N | [] |
| Appearance | Typically a white to light yellow powder or crystalline solid. | [7] |
| Solubility | Generally immiscible in water; soluble in organic solvents.[8] | [8] |
Synthesis and Chemical Reactivity
The synthesis of 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole typically involves a multi-step process starting from more common precursors. A prevalent route involves the Vilsmeier-Haack reaction, a powerful method for formylating electron-rich aromatic and heterocyclic rings.
The key precursor is often 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS No: 947-95-5).[7] This aldehyde is synthesized via the Vilsmeier-Haack reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[9] The subsequent step involves the reduction of the aldehyde group to a hydroxymethyl group, followed by chlorination to yield the final chloromethyl product.
The reactivity of this molecule is dominated by its two key functional groups:
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The 4-(chloromethyl) group : This is the most reactive site for nucleophilic substitution. The chlorine atom is a good leaving group, making the benzylic-like carbon susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, alcohols, cyanides). This reactivity is fundamental to its use as a building block for extending the molecular structure.[1]
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The 5-chloro group : The chlorine atom attached directly to the pyrazole ring is less reactive towards nucleophilic substitution than the chloromethyl group. However, it can be displaced under more forcing conditions or via metal-catalyzed cross-coupling reactions, allowing for further diversification of the pyrazole core.
Core Applications in Drug Discovery and Proteomics
The structural motifs present in 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole make it a valuable scaffold in medicinal chemistry and chemical biology.
Intermediate for Bioactive Molecules
The primary application is as an intermediate in the synthesis of novel heterocyclic compounds with potential pharmacological activities. Researchers have used this compound to synthesize derivatives that exhibit:
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Anticonvulsant Activity : By reacting the chloromethyl group with various hydrazides, scientists have developed a series of compounds evaluated for their ability to protect against seizures in animal models.[6][10]
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Antibacterial and Anticancer Activity : The pyrazole core is a common feature in many antibacterial and anticancer agents. This building block allows for the systematic modification and exploration of structure-activity relationships (SAR) to develop new therapeutic candidates.[5][9]
Cysteine-Alkylating Agent in Proteomics
The reactive chloromethyl group can function as a cysteine-alkylating agent.[1] In proteomics, which is the large-scale study of proteins, such reagents are used to covalently label cysteine residues. This can be useful for:
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Enzyme Inhibition Studies : Cysteine residues are often found in the active sites of enzymes. Covalent modification by this pyrazole derivative can lead to irreversible inhibition, helping to elucidate enzyme function.[1]
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Protein Profiling : Attaching a reporter tag (like a fluorophore or biotin) to the pyrazole scaffold allows for the labeling and subsequent identification of cysteine-containing proteins in complex biological samples.
Experimental Protocol: Synthesis of the Precursor Aldehyde
This section details a representative protocol for the synthesis of the key intermediate, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde , via the Vilsmeier-Haack reaction. This protocol is a self-validating system where successful synthesis is confirmed by the physical properties of the product.
Objective : To synthesize 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
Materials :
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3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF)
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Crushed ice
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Ethanol (for recrystallization)
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Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)
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Magnetic stirrer and heating mantle
Procedure :
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Vilsmeier Reagent Preparation : In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF. Cool the flask in an ice-salt bath.
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Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5°C during the addition. The formation of the Vilsmeier reagent (chloromethylene-dimethylammonium chloride) is exothermic.
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Reactant Addition : After the addition is complete, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one portion-wise to the reaction mixture over 30 minutes, ensuring the temperature does not rise significantly.
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Reaction : Once the addition is complete, remove the ice bath and heat the reaction mixture to 60-70°C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up : Cool the reaction mixture to room temperature and pour it slowly onto a large beaker of crushed ice with vigorous stirring. This will hydrolyze the intermediate and precipitate the crude product.
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Isolation : Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold water until the filtrate is neutral to litmus paper.
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Purification : Recrystallize the crude product from ethanol to obtain pure, pale yellow crystals of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[11]
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Validation : Confirm the identity and purity of the product by measuring its melting point (expected: 143-148°C) and using spectroscopic methods like ¹H NMR, IR, and Mass Spectrometry.[12]
Safety and Handling
As a chlorinated organic compound and a reactive alkylating agent, 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole must be handled with appropriate caution.
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Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.[8][13]
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Ventilation : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8]
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Toxicity : The chloromethyl group makes this compound a potential alkylating agent, which can react with biological macromolecules. It should be treated as a suspected toxic and irritant.[1] Avoid contact with skin, eyes, and clothing.[8]
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Storage : Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]
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Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[14]
Conclusion
5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole is a cornerstone intermediate in modern organic synthesis. Its defined reactivity profile, particularly the electrophilic nature of the chloromethyl carbon, provides a reliable handle for constructing complex molecular frameworks. For researchers in drug discovery, it offers a proven scaffold for developing novel compounds with a wide range of biological activities. Understanding its synthesis, reactivity, and handling is essential for leveraging its full potential in the laboratory.
References
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ResearchGate. Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde.
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ResearchGate. N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: Synthesis and anticonvulsant activity.
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PubMed. N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity.
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